molecular formula C7H10O4 B8345652 Allylsuccinat CAS No. 5754-10-9

Allylsuccinat

Cat. No.: B8345652
CAS No.: 5754-10-9
M. Wt: 158.15 g/mol
InChI Key: OCXPJMSKLNNYLE-UHFFFAOYSA-N
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Description

Allylsuccinat (allyl succinate) is an organic compound belonging to the class of succinic acid esters. It is characterized by an allyl group (-CH₂CHCH₂) esterified to succinic acid, yielding a structure with two ester linkages. This compound is notable for its applications in organic synthesis, particularly in rearrangements and polymer chemistry. Key physical properties include a boiling point of 249–250°C at 759.3 mm Hg, and its specific heat capacity is reported as 0.4323 + 0.00033(t + t'), where t and t' represent temperature variables .

Properties

CAS No.

5754-10-9

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-prop-2-enylbutanedioic acid

InChI

InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h2,5H,1,3-4H2,(H,8,9)(H,10,11)

InChI Key

OCXPJMSKLNNYLE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Thermodynamics : this compound exhibits a marginally lower specific heat capacity than Propylsuccinat (0.4323 vs. 0.4391), likely due to reduced rotational freedom from the allyl group’s conjugated double bond .
  • Boiling Point : The higher boiling point of this compound compared to Allyl Acetate (249–250°C vs. 103–104°C) reflects stronger intermolecular forces (e.g., dipole-dipole interactions) from its dual ester groups and larger molecular weight .

Structural and Functional Differences

  • This compound vs. Propylsuccinat : Both are succinate esters, but the allyl group in this compound introduces unsaturation, enhancing reactivity in pericyclic reactions (e.g., Claisen rearrangements). In contrast, the saturated propyl group in Propylsuccinat limits such applications .
  • This compound vs. Allyl Acetate : Allyl Acetate’s single ester group and smaller size make it volatile and suited for fragrance industries, whereas this compound’s dual ester functionality enables use in crosslinking reactions for polymers .

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